

An In-depth Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide

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Compound of Interest

Compound Name: 3-Acetyl-5-chlorothiophene-2-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Acetyl-5-chlorothiophene-2-sulfonamide**, a key intermediate in pharmaceutical development. The information is presented for a technical audience, with a focus on data clarity and experimental detail.

Core Molecular Data

3-Acetyl-5-chlorothiophene-2-sulfonamide, with the CAS Number 160982-10-5, is a vital building block in the synthesis of various pharmaceutical agents.^[1] Its molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C6H6ClNO3S2	[2][3][4][5][6]
Molecular Weight	~239.70 g/mol	[3][4][6]
IUPAC Name	3-acetyl-5-chlorothiophene-2-sulfonamide	[7]
SMILES	<chem>CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N</chem>	[4][7]
InChI Key	ODLFFSHLXVZFPY-UHFFFAOYSA-N	[3][4][7]
Melting Point	182 °C (decomposes)	[2]
Boiling Point	453 °C at 760 mmHg	[2][4]
Density	1.583 g/cm ³	[2][4]
Appearance	Off-white solid	[2]

Molecular Structure

The structure of **3-Acetyl-5-chlorothiophene-2-sulfonamide** is characterized by a central thiophene ring substituted with a chlorine atom at the 5-position, a sulfonamide group at the 2-position, and an acetyl group at the 3-position.

Caption: Molecular structure of **3-Acetyl-5-chlorothiophene-2-sulfonamide**.

Pharmaceutical Significance

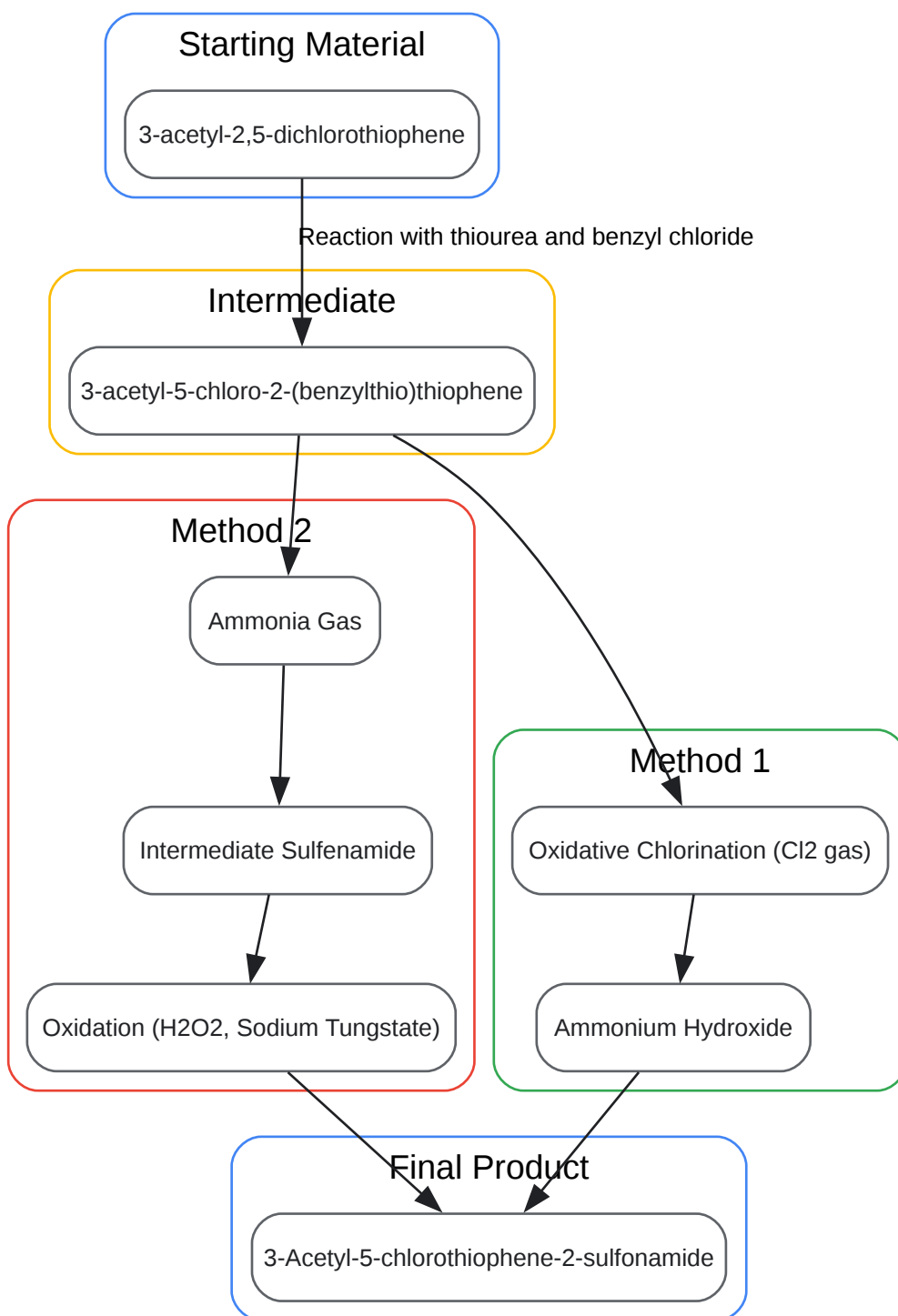
This compound is a crucial intermediate in the synthesis of several pharmaceutical agents.[3] Notably, it is a reactant in the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure.[1][2] The sulfonamide moiety is a classic zinc-binding group, which allows it to potently inhibit metalloenzymes like carbonic anhydrase.[3] Furthermore, it is utilized in the synthesis of heteroaryl chalcones known for their antimicrobial properties.[3][8]

Experimental Protocols

Synthesis Pathway

A common synthetic route to **3-Acetyl-5-chlorothiophene-2-sulfonamide** starts from 3-acetyl-2,5-dichlorothiophene. The process involves the conversion of the benzylthio group of an intermediate compound into a sulfonamide group.

One described method involves the oxidative chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene using chlorine gas in a solution, followed by treatment with ammonium hydroxide.[9] An alternative is to treat the thioether with ammonia gas to form an intermediate sulfenamide, which is then oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate to yield the final product.[9]



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Caption: Synthetic pathways to **3-Acetyl-5-chlorothiophene-2-sulfonamide**.

Analytical Characterization

To confirm the identity and purity of **3-Acetyl-5-chlorothiophene-2-sulfonamide**, the following analytical techniques are recommended:

- X-ray Diffraction (XRD): This technique is crucial for resolving the crystal structure and confirming the precise positions of the substituents on the thiophene ring.[3]
- NMR Spectroscopy:
 - ^1H and ^{13}C NMR: Used to identify the aromatic protons of the thiophene ring (typically in the δ 7.2–7.8 ppm range) and the methyl protons of the acetyl group (around δ 2.1–2.3 ppm).[3]
 - 2D NMR (COSY, HSQC): These experiments help in assigning coupling patterns and resolving any overlapping signals in the 1D spectra.[3]
- Fourier-Transform Infrared Spectroscopy (FT-IR): This method is used to confirm the presence of key functional groups. The sulfonamide group (S=O stretch) typically shows absorption bands in the 1150–1350 cm^{-1} region, while the acetyl group (C=O stretch) appears in the 1680–1720 cm^{-1} range.[3]

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